molecular formula C10H12N4Na3O14P3 B1146238 Inosine-5'-triphosphate trisodium salt CAS No. 35908-31-7

Inosine-5'-triphosphate trisodium salt

Cat. No.: B1146238
CAS No.: 35908-31-7
M. Wt: 574.11 g/mol
InChI Key: QRGLCGLOQVQVCS-UHFFFAOYSA-K
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Description

Inosine-5’-triphosphate trisodium salt is a naturally occurring nucleotide salt present in all living organisms. It serves as a precursor to adenosine triphosphate, the vital energy molecule for cellular functions. This compound is extensively utilized in scientific research for various purposes, including studies on the impact of deamination of adenosine triphosphate and guanosine triphosphate by various enzymes and chemical processes .

Biochemical Analysis

Biochemical Properties

Inosine-5’-triphosphate trisodium salt plays a crucial role in biochemical reactions. It can act as a substrate for nucleoside-5’-triphosphatase and adenosine triphosphatase enzymes, which are involved in the hydrolysis of nucleotides. Additionally, inosine-5’-triphosphate trisodium salt can replace guanosine-5’-triphosphate in the activation of G-proteins and the initiation and elongation steps of reovirus transcription . This compound interacts with various enzymes and proteins, influencing their activity and stability.

Cellular Effects

Inosine-5’-triphosphate trisodium salt affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by acting as an alternative substrate for guanosine-5’-triphosphate in G-protein activation. This can lead to changes in gene expression and cellular metabolism. Inosine-5’-triphosphate trisodium salt also impacts the mitotic rate, chromosome aberration rate, and sister-chromatid exchange frequency in human peripheral lymphocytes .

Molecular Mechanism

The molecular mechanism of inosine-5’-triphosphate trisodium salt involves its binding interactions with biomolecules. It can inhibit or activate enzymes by acting as a substrate or competitive inhibitor. For example, inosine-5’-triphosphate trisodium salt can prevent guanosine-5’-triphosphate hydrolysis catalyzed by transducin, a G-protein involved in visual signal transduction . This compound can also induce secretion in permeabilized cells more efficiently than guanosine-5’-triphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of inosine-5’-triphosphate trisodium salt can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that inosine-5’-triphosphate trisodium salt can maintain its activity for extended periods when stored at appropriate conditions, such as -20°C . Prolonged exposure to unfavorable conditions may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of inosine-5’-triphosphate trisodium salt vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and metabolic processes. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where the benefits of inosine-5’-triphosphate trisodium salt are maximized at optimal dosages, while higher concentrations lead to diminishing returns and potential toxicity .

Metabolic Pathways

Inosine-5’-triphosphate trisodium salt is involved in several metabolic pathways. It can be converted to adenosine triphosphate through enzymatic reactions, providing energy for various cellular processes. This compound also interacts with enzymes such as nucleoside-5’-triphosphatase and adenosine triphosphatase, influencing metabolic flux and metabolite levels . The presence of inosine-5’-triphosphate trisodium salt can alter the balance of nucleotide pools within cells, affecting overall metabolic activity.

Transport and Distribution

The transport and distribution of inosine-5’-triphosphate trisodium salt within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of the compound, ensuring its availability for biochemical reactions. Inosine-5’-triphosphate trisodium salt can accumulate in certain cellular compartments, where it exerts its effects on enzyme activity and metabolic processes .

Subcellular Localization

Inosine-5’-triphosphate trisodium salt exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. For instance, inosine-5’-triphosphate trisodium salt may localize to the mitochondria, where it participates in energy production and metabolic regulation . The subcellular distribution of this compound is essential for its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine-5’-triphosphate trisodium salt is typically synthesized from bacterial adenosine triphosphate. The process involves the deamination of adenosine triphosphate to inosine-5’-triphosphate, followed by the addition of trisodium salt to stabilize the compound .

Industrial Production Methods: Industrial production of inosine-5’-triphosphate trisodium salt involves large-scale fermentation processes using genetically engineered bacteria. These bacteria are designed to overproduce adenosine triphosphate, which is then chemically converted to inosine-5’-triphosphate and subsequently treated with trisodium salt .

Chemical Reactions Analysis

Types of Reactions: Inosine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inosine-5’-triphosphate trisodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Guanosine 5’-triphosphate trisodium salt
  • Adenosine 5’-triphosphate disodium salt
  • Uridine 5’-triphosphate trisodium salt
  • Cytidine 5’-triphosphate disodium salt
  • Xanthosine 5’-triphosphate triethylammonium salt

Uniqueness: Inosine-5’-triphosphate trisodium salt is unique due to its ability to serve as an alternative substrate for both adenosine triphosphatases and guanosine triphosphatases. This dual functionality makes it a valuable tool in studying the activation and binding kinetics of nucleoside interactions with various adenosine triphosphatases and guanosine triphosphatases .

Properties

CAS No.

35908-31-7

Molecular Formula

C10H12N4Na3O14P3

Molecular Weight

574.11 g/mol

IUPAC Name

trisodium;[[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3

InChI Key

QRGLCGLOQVQVCS-UHFFFAOYSA-K

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Synonyms

Inosine 5’-(Tetrahydrogen Triphosphate) Trisodium Salt;  NSC 20266;  Trisodium Inosine-5’-triphosphate; 

Origin of Product

United States

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